

In-Depth Technical Guide: 3,5-Dimethyl-4-ethoxyphenylboronic acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3,5-Dimethyl-4-ethoxyphenylboronic acid |
| Cat. No.: | B1316095 |

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CAS Number: 850568-59-1

This technical guide provides a comprehensive overview of **3,5-Dimethyl-4-ethoxyphenylboronic acid**, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a potential modulator of biological pathways.

Chemical and Physical Properties

3,5-Dimethyl-4-ethoxyphenylboronic acid is a white to off-white crystalline powder. Its structure, featuring an ethoxy group and two methyl substituents on the phenyl ring, enhances its reactivity and selectivity in various chemical transformations.^[1] Below is a summary of its key properties.

| Property | Value | Reference |
|--------------------|---|---------------------|
| CAS Number | 850568-59-1 | [1] |
| Molecular Formula | C ₁₀ H ₁₅ BO ₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 211 °C (lit.) | [1] |
| Purity | 98-105% (Assay by titration) | [1] |
| Synonyms | 4-Ethoxy-3,5-dimethylbenzeneboronic acid | [1] |
| Storage Conditions | Store at room temperature | [1] |

Experimental Protocols

Synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid

While a specific detailed protocol for the synthesis of **3,5-Dimethyl-4-ethoxyphenylboronic acid** is not readily available in the searched literature, a general and robust method for the preparation of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is an adapted protocol based on well-established procedures for analogous compounds.[\[2\]](#)[\[3\]](#)

Reaction Scheme:

Materials:

- 1-Bromo-4-ethoxy-3,5-dimethylbenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)

- Trimethyl borate ($\text{B}(\text{OCH}_3)_3$) or Triisopropyl borate ($\text{B}(\text{O-iPr})_3$)
- Aqueous hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). A crystal of iodine is added, and the flask is gently heated under a stream of nitrogen. After cooling, anhydrous THF is added to cover the magnesium. A solution of 1-Bromo-4-ethoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed.
- Boration: The Grignard solution is cooled to -78°C in a dry ice/acetone bath. A solution of trialkyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70°C . The reaction mixture is allowed to warm to room temperature and stirred overnight.^[3]
- Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0°C , with vigorous stirring, until the solution becomes acidic ($\text{pH } \sim 1-2$). The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.
- Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography to yield pure **3,5-Dimethyl-4-ethoxyphenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

3,5-Dimethyl-4-ethoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.^[1] The following is a general protocol that can be adapted for specific substrates.

Reaction Scheme:

Materials:

- Aryl or vinyl halide/triflate (1.0 equivalent)
- **3,5-Dimethyl-4-ethoxyphenylboronic acid** (1.2-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a round-bottom flask or Schlenk tube, add the aryl halide/triflate, **3,5-Dimethyl-4-ethoxyphenylboronic acid**, the base, and the palladium catalyst.
- Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
- Solvent Addition: The degassed solvent system is added via syringe.
- Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under the inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Applications in Drug Discovery and Development

Boronic acids are a class of compounds with significant applications in medicinal chemistry, with some derivatives being developed as therapeutic agents. Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present in many biological molecules, and to participate in key synthetic reactions for building complex molecular scaffolds.

Role as a Building Block in Pharmaceutical Synthesis

The primary application of **3,5-Dimethyl-4-ethoxyphenylboronic acid** in drug discovery is its use as a building block in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating biaryl structures, which are common motifs in many pharmacologically active compounds. The ethoxy and dimethyl substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Potential as an IDO1 Inhibitor

Recent research has highlighted the potential of boronic acid-containing compounds as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).^{[4][5]} IDO1 is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.^[6]

Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and natural killer (NK) cells and promotes the generation of regulatory T-cells (Tregs), thereby allowing cancer cells to evade the host immune system.^{[6][7]} Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

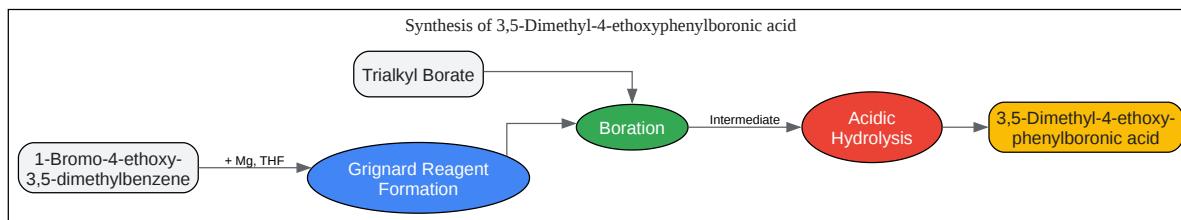
Boronic acid derivatives have been investigated as IDO1 inhibitors, where the boronic acid moiety can interact with the heme iron or key residues in the active site of the enzyme. While direct experimental data for **3,5-Dimethyl-4-ethoxyphenylboronic acid** as an IDO1 inhibitor

was not found, its structural features are consistent with scaffolds that have shown activity against this target.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted phenylboronic acid, such as **3,5-Dimethyl-4-ethoxyphenylboronic acid**.

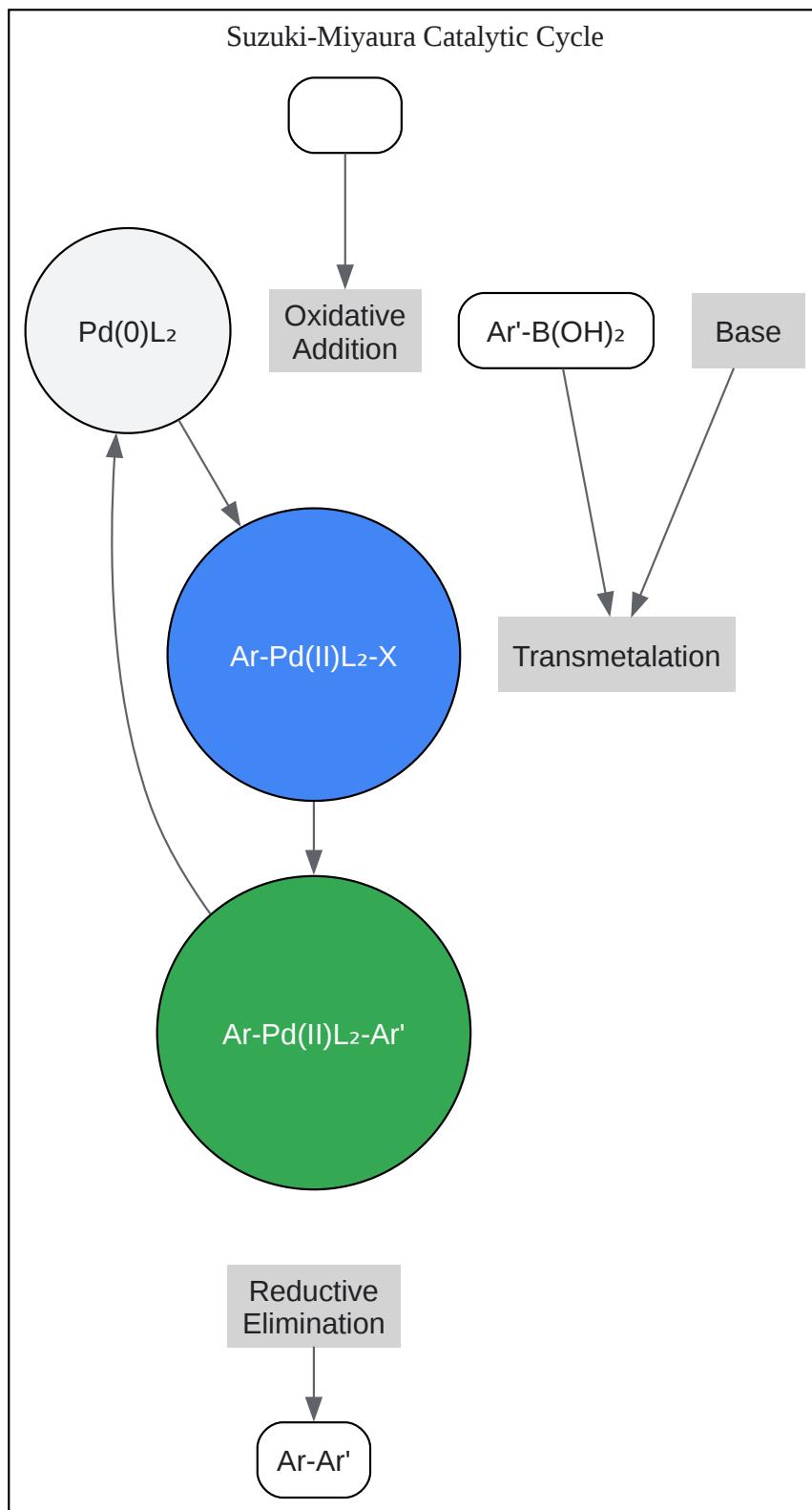


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Caption: General workflow for the synthesis of the target boronic acid.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of **3,5-Dimethyl-4-ethoxyphenylboronic acid**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

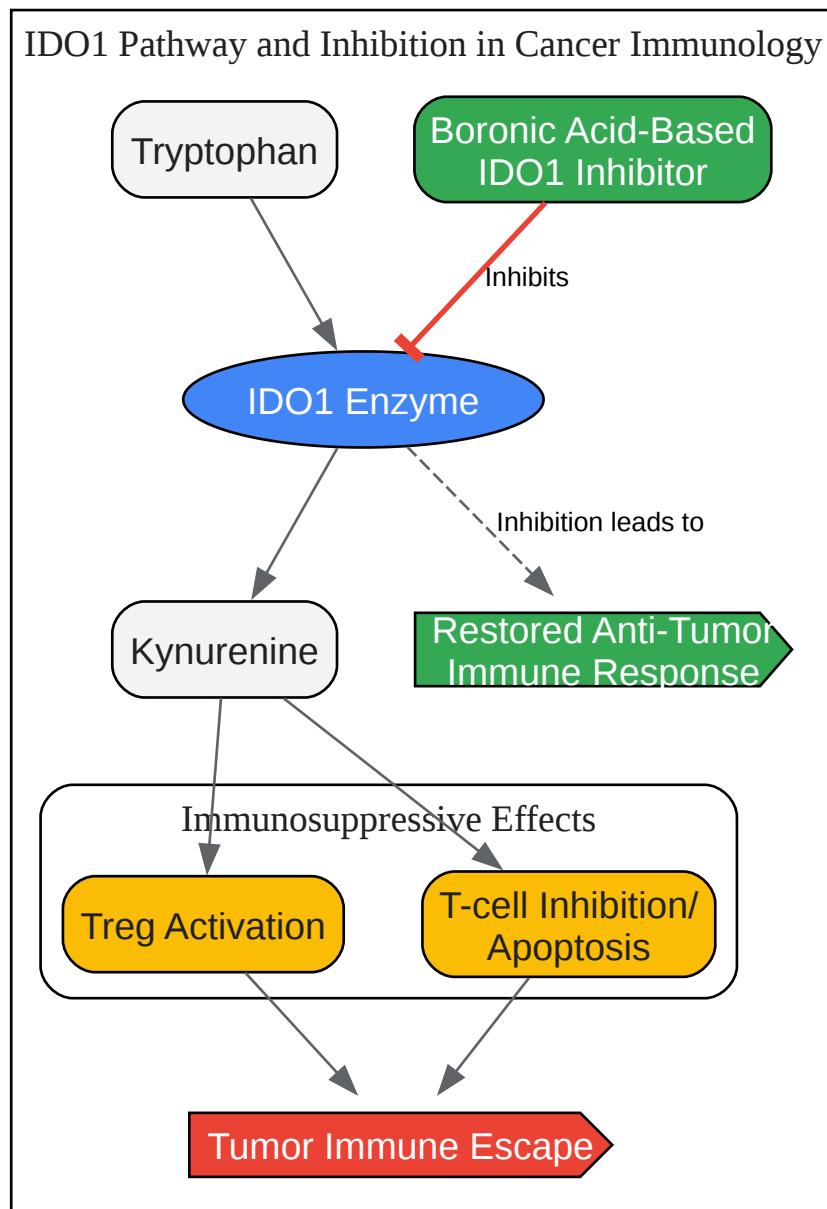


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IDO1 Signaling Pathway and Inhibition

This diagram illustrates the role of the IDO1 enzyme in tryptophan metabolism and how its inhibition can restore immune function.



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Caption: The IDO1 pathway's role in immune escape and its inhibition.

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